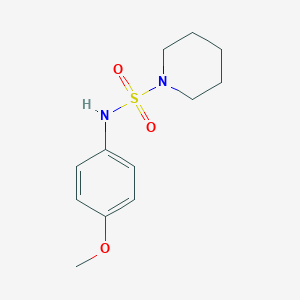
n-(4-Methoxyphenyl)piperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)piperidine-1-sulfonamide, also known as S-Methyl-4-(4-methoxyphenyl)piperidine-1-sulfonamide or SMMPS, is a sulfonamide compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects, as well as a mechanism of action that makes it a promising candidate for further exploration.
Mécanisme D'action
The mechanism of action of SMMPS involves the inhibition of voltage-gated sodium channels, which are responsible for the depolarization of neurons during the transmission of electrical signals. By blocking these channels, SMMPS can reduce the activity of neurons and prevent the transmission of pain signals. This mechanism of action has been studied in vitro and in vivo, and has been found to be highly selective and effective.
Effets Biochimiques Et Physiologiques
SMMPS has been found to have various biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the reduction of neuronal activity, and the prevention of pain signals. It has also been shown to have minimal effects on other ion channels and neurotransmitter receptors, making it a highly selective compound for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of SMMPS for lab experiments is its high selectivity for voltage-gated sodium channels, which allows for more precise and targeted studies of their function. However, one limitation of SMMPS is its relatively low potency compared to other sodium channel blockers, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for the study of SMMPS and its potential applications in scientific research. One area of interest is the development of more potent derivatives of SMMPS that can be used at lower concentrations. Another direction is the exploration of the effects of SMMPS on other ion channels and neurotransmitter receptors, which may have implications for the treatment of a wider range of neurological disorders. Additionally, the use of SMMPS in combination with other drugs or therapies may enhance its effectiveness and reduce potential side effects.
Méthodes De Synthèse
SMMPS can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with piperidine, followed by the addition of sulfuric acid and methanol. The resulting product is then treated with sodium hydroxide and chlorosulfonic acid to form SMMPS. This synthesis method has been optimized to produce high yields of pure SMMPS.
Applications De Recherche Scientifique
SMMPS has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a selective inhibitory effect on the activity of voltage-gated sodium channels, which are involved in the transmission of electrical signals in neurons. This makes SMMPS a promising candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and chronic pain.
Propriétés
Numéro CAS |
5430-51-3 |
|---|---|
Nom du produit |
n-(4-Methoxyphenyl)piperidine-1-sulfonamide |
Formule moléculaire |
C12H18N2O3S |
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-17-12-7-5-11(6-8-12)13-18(15,16)14-9-3-2-4-10-14/h5-8,13H,2-4,9-10H2,1H3 |
Clé InChI |
IQEBYJQSHLKHON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 |
SMILES canonique |
COC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 |
Autres numéros CAS |
5430-51-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
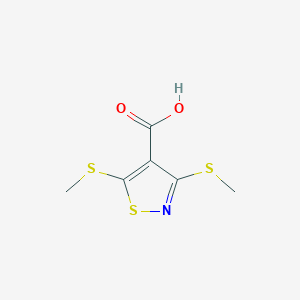
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
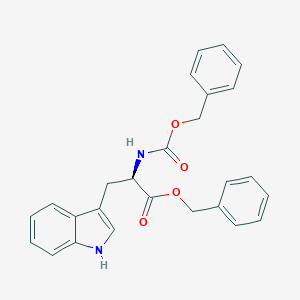
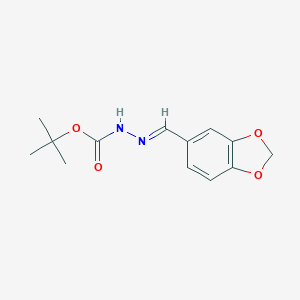
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
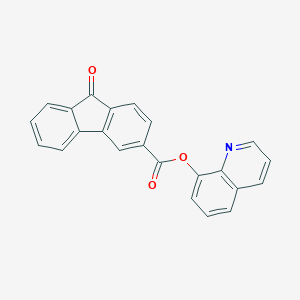
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
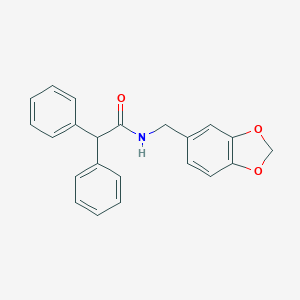
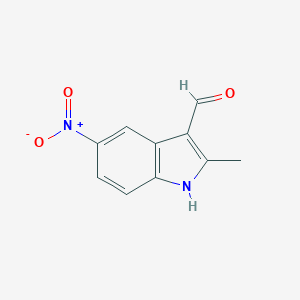
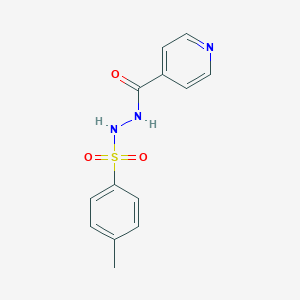
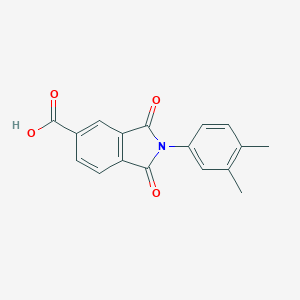
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)